molecular formula C18H14Cl2FN3OS B2635870 4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 455927-52-3

4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2635870
CAS RN: 455927-52-3
M. Wt: 410.29
InChI Key: ITYIHQAVUJWPAZ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and also contains thioxo (a sulfur and oxygen group) and carboxamide (a carbonyl (C=O) group attached to an amine (NH2)) functionalities. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, along with the various substituents mentioned above. The exact structure would depend on the positions of these substituents on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could make it more soluble in polar solvents .

Scientific Research Applications

Synthesis Techniques

The compound "4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" belongs to a broader class of compounds known for their potential biological activities. Various synthesis techniques and derivatives of related compounds have been explored extensively. For instance, compounds similar to the one have been synthesized through the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes, leading to the production of both tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives. These compounds were further characterized by IR, 1H-NMR, and Mass spectral studies (Akbari et al., 2008). Additionally, the Biginelli reaction has been employed as a catalyst-driven synthesis approach for similar compounds, highlighting the adaptability and diversity in synthetic methodologies for these chemical structures (Gein, Zamaraeva, & Dmitriev, 2018).

Biological and Chemical Applications

A significant aspect of the derivatives of tetrahydropyrimidine compounds is their antimicrobial activities. Various derivatives have been evaluated and found to exhibit notable inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents. Such activities were observed in the synthesized compounds related to the structure , indicating their promise in medical and biochemical applications (Akbari et al., 2008). Moreover, these compounds have also shown potential in forming other derivatives through further chemical reactions, expanding their application scope in the field of synthetic chemistry and drug development (Gein et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties, and potential biological activity .

properties

IUPAC Name

4-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3OS/c1-9-15(17(25)23-12-5-3-11(21)4-6-12)16(24-18(26)22-9)13-7-2-10(19)8-14(13)20/h2-8,16H,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYIHQAVUJWPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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